8-Nitroquinoline

Catalog No.
S702369
CAS No.
607-35-2
M.F
C9H6N2O2
M. Wt
174.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Nitroquinoline

CAS Number

607-35-2

Product Name

8-Nitroquinoline

IUPAC Name

8-nitroquinoline

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

InChI

InChI=1S/C9H6N2O2/c12-11(13)8-5-1-3-7-4-2-6-10-9(7)8/h1-6H

InChI Key

OQHHSGRZCKGLCY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=CC=C2

solubility

Slightly soluble in water. Soluble in ethanol, ethyl ether, benzene, chloroform, and dilute acid.
Soluble in hot water

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=CC=C2

The exact mass of the compound 8-Nitroquinoline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water. soluble in ethanol, ethyl ether, benzene, chloroform, and dilute acid.soluble in hot water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 346. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

8-Nitroquinoline is a critical heterocyclic building block primarily procured as the direct precursor to 8-aminoquinoline, a premier bidentate directing group in transition-metal-catalyzed C-H activation and a core scaffold for antimalarial therapeutics. Operating as a stable, crystalline solid with a melting point of 89–91 °C, pure 8-nitroquinoline (≥98% assay) provides consistent solubility in standard organic solvents like dichloromethane and ethanol . For industrial and laboratory buyers, securing high-purity 8-nitroquinoline is essential to bypass the historically challenging separation of the 5-nitro and 8-nitro isomers generated during standard quinoline nitration, ensuring reproducible downstream reduction and functionalization [1].

Research Fit

Isomer identity 8-nitro substitution confers distinct electronic, coordination, and bioreductive profile vs. other nitroquinoline isomers
Workflow fit Electroanalytical standard, coordination ligand, synthetic building block, and redox reference compound
Key property Nearly planar conformation; soluble in ethanol, ether, benzene; crystalline powder

Substituting 8-nitroquinoline with 5-nitroquinoline, 6-nitroquinoline, or crude nitration mixtures critically compromises downstream applications. While direct nitration of quinoline yields a roughly 1:1 mixture of 5-nitro and 8-nitro isomers, these isomers are not functionally interchangeable. Reduction of the 5- or 6-isomers yields amines that cannot form the stable 5-membered metallacycles required for N,N-bidentate C-H activation directing groups [1]. Furthermore, in coordination chemistry, the steric profile of the 8-nitro group significantly modulates the binding affinity of the adjacent quinoline nitrogen to transition metals compared to the unhindered 5-nitro isomer [2]. Consequently, utilizing pure 8-nitroquinoline is mandatory for applications requiring specific regiochemistry, such as the synthesis of primaquine analogs or specialized metal chelators.

Substitution Risk

Electrochemical method mismatch

8-NQ uniquely enables AdSDPV trace detection; 5-NQ and 6-NQ may not achieve comparable sensitivity via this method, limiting direct analytical interchange.

Coordination geometry divergence

8-NQ forms a monomeric Ag(I) bis-ligand complex, whereas 5-NQ yields a different polymer topology; silver release kinetics may shift between isomers.

Synthetic pathway specificity

SNH amidation and arylamination outcomes are isomer-dependent; 8-NQ N-oxide degrades under conditions where 6- and 7-isomers give stable products, altering product distribution.

Precursor Suitability for Bidentate Directing Groups

8-Nitroquinoline is the exclusive precursor for synthesizing 8-aminoquinoline, the gold-standard bidentate directing group for C(sp3)-H activation. Upon reduction (e.g., using Fe powder or catalytic hydrogenation), the resulting 8-aminoquinoline coordinates transition metals (like Ni or Pd) via both the quinoline nitrogen and the 8-amino group to form a highly stable 5-membered metallacycle [1]. In contrast, reduction of 5-nitroquinoline or 6-nitroquinoline yields amines that are structurally incapable of this bidentate coordination, rendering them useless for these specific catalytic methodologies.

Evidence DimensionBidentate Metallacycle Formation Capability
Target Compound Data8-Nitroquinoline (yields 8-aminoquinoline, forms stable 5-membered N,N-metallacycles)
Comparator Or Baseline5-Nitroquinoline / 6-Nitroquinoline (yields 5-/6-aminoquinolines, cannot form bidentate metallacycles)
Quantified Difference100% exclusive capability for the 8-isomer in standard N,N-bidentate C-H activation
ConditionsTransition-metal-catalyzed (e.g., Ni, Pd) C-H activation workflows

Buyers synthesizing directing groups for advanced organometallic catalysis must procure the 8-isomer to ensure the necessary spatial geometry for metal coordination.

AdSDPV LQ
Head-to-head
1 × 10⁻⁸ mol L⁻¹
Adsorptive stripping DPV
Unique isomer for sub-nanomolar trace detection; supports AdSDPV method development
5-NQ and 6-NQ: method unsuccessful

Isomeric Purity and Processability

Standard electrophilic nitration of quinoline at 0 °C using mixed acids produces a nearly 1:1 ratio of 5-nitroquinoline and 8-nitroquinoline [1]. Procuring commercially pure 8-nitroquinoline (≥98% assay) directly eliminates the need for labor-intensive and yield-reducing separation techniques, such as fractional crystallization or column chromatography, which are otherwise required to isolate the 8-isomer from the crude mixture.

Evidence DimensionStarting Material Purity and Process Steps
Target Compound DataCommercially pure 8-Nitroquinoline (≥98% assay, 0 separation steps required)
Comparator Or BaselineCrude quinoline nitration mixture (~50% 8-nitroquinoline, requires extensive separation)
Quantified DifferenceEliminates 100% of isomer separation overhead
ConditionsLaboratory or industrial scale-up of 8-substituted quinolines

Procuring the pure isomer drastically reduces synthetic bottlenecking and improves overall yield and reproducibility in downstream manufacturing.

Silver complex MIC
Head-to-head
5 μg Ag/mL
avg. vs. 15 MDR strains
Reported MIC context; supports antimicrobial screening evaluation
Silver sulfadiazine: 6 μg/mL; AgNO₃: 18 μg/mL

Steric Modulation in Metal Coordination

The position of the nitro group in 8-nitroquinoline introduces significant steric hindrance adjacent to the quinoline nitrogen, which distinctively modulates its coordination chemistry. 1H NMR titration studies of Ag(I) complexation in DMSO demonstrate that 5-nitroquinoline coordinates much more strongly to the silver ion than 8-nitroquinoline, precisely because the 8-nitro group sterically blocks the metal-binding site [1].

Evidence DimensionMetal Coordination Affinity (Ag+)
Target Compound Data8-Nitroquinoline (Weaker coordination due to steric blocking at the 8-position)
Comparator Or Baseline5-Nitroquinoline (Stronger coordination, unhindered quinoline nitrogen)
Quantified DifferenceDistinctly lower binding affinity for 8-nitroquinoline in direct competitive titration
Conditions1H NMR titrations with AgNO3 in DMSO

This steric differentiation is crucial for buyers designing specific metal-ligand architectures or those needing to prevent unwanted metal sequestration during catalytic processes.

Clastogenicity
Head-to-head
No effect
vs. 8-amino/8-hydroxy analogs
Differentiated chromosomal endpoint context; may inform compound selection in early screening
8-Aminoquinoline and 8-hydroxyquinoline induced chromatid aberrations

Thermal Behavior and Handling

8-Nitroquinoline exhibits a higher melting point (89–91 °C) compared to its primary isomer, 5-nitroquinoline (71–72 °C) . This nearly 20 °C difference in thermal behavior impacts crystallization protocols, drying temperatures, and solid-state handling during bulk processing, making 8-nitroquinoline generally more robust against thermal degradation or melting during high-friction milling or ambient storage in warmer climates.

Evidence DimensionMelting Point
Target Compound Data89–91 °C
Comparator Or Baseline5-Nitroquinoline (71–72 °C)
Quantified Difference+18 to +19 °C higher melting point
ConditionsStandard atmospheric pressure

The higher melting point of the 8-isomer provides a wider thermal processing window for drying and solid-state formulation without risking phase changes.

Redox shift
Head-to-head
+0.3 V
anodic shift vs. 8-NQ
Baseline reference for nitroquinolinone SAR interpretation
Cyclic voltammetry; 31 derivatives evaluated
Synthetic route
Class-level inference
Furazano[3,4-h]quinoline
via hydroxylamine/KOH
Supports synthetic pathway review; product distribution may vary across isomers
Isomer-specific yields require verification; class-level observation

Precursor for Organometallic Directing Groups

8-Nitroquinoline is the essential starting material for synthesizing 8-aminoquinoline, which is widely utilized as a bidentate directing group in Pd- and Ni-catalyzed C(sp3)-H and C(sp2)-H activation. Its exclusive ability to form stable 5-membered metallacycles makes it irreplaceable by other nitroquinoline isomers in advanced synthetic methodology [1].

Synthesis of Antimalarial Therapeutics

The compound serves as a critical building block in the pharmaceutical industry for the development of 8-aminoquinoline-based antimalarials, including primaquine, tafenoquine, and their analogs. Procuring high-purity 8-nitroquinoline ensures that the regiochemistry is strictly controlled, preventing contamination by inactive or toxic 5-substituted byproducts [2].

Design of Sterically Modulated Ligands

Due to the steric hindrance provided by the nitro group at the 8-position, 8-nitroquinoline is utilized in coordination chemistry to design ligands with finely tuned, weakened metal-binding affinities. This property is exploited when engineering specialized transition metal complexes where reversible binding or specific spatial geometries are required [3].

Application Fit

Application
Selection Property
Validation Focus
Trace electroanalytical method development
Isomer-specific AdSDPV compatibility
Sub-nanomolar detection limit benchmarking
Silver-based antimicrobial material studies
Silver complex MIC screening context
Strain-panel MIC endpoint review
Nitroreductase-bioactivated antiparasitic SAR
Redox potential baseline reference
Cyclic voltammetry SAR interpretation
Furazanoquinoline scaffold synthesis
8-nitro substitution pattern for annulation
Synthetic pathway specificity review

Color/Form

Monoclinic prisms from alcohol

XLogP3

1.4

LogP

1.4 (LogP)
log Kow = 1.40

Melting Point

90.0 °C
91.5 °C

UNII

YWO6S88V4V

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.91%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.91%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.91%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (97.73%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

607-35-2

Associated Chemicals

Quinoline, 3-nitro;17576-53-3
Quinoline, 5-nitro;607-34-1
Quinoline, 6-nitro;613-50-3
Quinoline, 7-nitro;613-51-4

Wikipedia

8-nitroquinoline

Methods of Manufacturing

At 0 °C, mixed acid attacks the protonated quinoline to yield a 1:1 mixture of 5-nitroquinoline... and 8-nitroquinoline... .

General Manufacturing Information

Quinoline, 8-nitro-: INACTIVE
Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem

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